molecular formula C19H28N2O5 B1672468 GW542573X CAS No. 660846-41-3

GW542573X

Cat. No.: B1672468
CAS No.: 660846-41-3
M. Wt: 364.4 g/mol
InChI Key: SAXGSDIZIYFNKD-UHFFFAOYSA-N
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Description

GW 542573X: is a selective activator of small-conductance calcium-activated potassium channels, specifically targeting the KCa2.1 subtype. This compound is known for its ability to modulate ion channels, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW 542573X involves the reaction of 4-[(2-methoxyphenyl)amino]carbonyl]oxy]methyl]-piperidinecarboxylic acid-1,1-dimethylethyl ester. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and ethanol, with the product being purified to a purity of ≥99% using high-performance liquid chromatography .

Industrial Production Methods: Industrial production methods for GW 542573X are not widely documented. the compound is available from various suppliers, indicating that it is produced on a commercial scale for research purposes .

Chemical Reactions Analysis

Types of Reactions: GW 542573X primarily undergoes substitution reactions due to the presence of functional groups such as the methoxyphenyl and piperidinecarboxylic acid ester. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving GW 542573X include dimethyl sulfoxide and ethanol. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products: The major products formed from the reactions involving GW 542573X are typically derivatives that retain the core structure of the compound, with modifications to the functional groups .

Comparison with Similar Compounds

Uniqueness: GW 542573X is unique in its high selectivity for the KCa2.1 subtype of small-conductance calcium-activated potassium channels. This specificity makes it a valuable tool for studying the distinct roles of different potassium channel subtypes in various physiological and pathological processes .

Biological Activity

GW542573X is a selective small-conductance calcium-activated potassium (SK) channel activator, primarily targeting the SK1 subtype. This compound has garnered attention for its potential therapeutic applications in various physiological and pathophysiological conditions due to its unique mechanism of action.

This compound acts as a genuine activator of SK1 channels, exhibiting approximately 10 times higher potency at SK1 channels compared to SK2 and SK3 channels. This selectivity allows this compound to modulate cellular functions influenced by calcium-activated potassium channels, particularly in excitable tissues like neurons and cardiomyocytes .

Cellular Effects

The activation of SK1 channels by this compound leads to hyperpolarization of the cell membrane, which can influence various cellular processes:

  • Calcium Signaling : Activation of SK1 channels enhances calcium entry into cells through store-operated calcium entry (SOCE) and constitutive calcium entry (CCE), which are critical for numerous cellular functions, including muscle contraction and neurotransmitter release .
  • Cell Proliferation : Studies indicate that this compound can modulate cell proliferation in Ewing sarcoma cells by affecting the membrane potential and calcium signaling pathways. Specifically, it has been shown to counteract the effects of KCNN1 silencing, which is associated with reduced calcium influx and slowed cell cycle progression .

Table 1: Summary of this compound Effects on Cellular Functions

Function Effect of this compound Reference
Membrane HyperpolarizationIncreases membrane potential
Calcium EntryEnhances SOCE and CCE
Cell ProliferationModulates proliferation in Ewing sarcoma cells

Case Study 1: Ewing Sarcoma Cells

In a study involving Ewing sarcoma cell lines, this compound was utilized to assess its impact on cell proliferation and calcium signaling. The compound significantly increased the calcium influx in cells where KCNN1 was silenced, suggesting that SK1 activation plays a crucial role in regulating cellular growth dynamics. The results indicated a marked improvement in cell cycle progression when treated with this compound, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Cardiac Function

Another investigation focused on the effects of this compound on cardiac myocytes revealed that while it activated SK1 channels, it did not significantly alter mitochondrial membrane potential (ΔΨm) in hypertrophic hearts. This suggests that while this compound is effective in activating SK channels, its impact on cardiac function may be limited under certain pathological conditions .

Properties

IUPAC Name

tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXGSDIZIYFNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660846-41-3
Record name 660846-41-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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